3-Anilinoalanine
Overview
Description
3-Anilinoalanine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Determination in Contaminated Samples : 3-Anilinoalanine was identified in contaminated L-tryptophan samples associated with eosinophilia-myalgia syndrome (EMS). Spectroscopic analyses were used for its structural determination, showing its optical activity and the stereochemistry of the alanine moiety as L-configuration (Goda et al., 1992).
Role in Animal Research and Ethical Considerations : The principles of Replacement, Reduction, and Refinement (3Rs) in animal research have been influenced by substances like this compound. This framework is crucial for minimizing animal use and suffering while supporting high-quality science and translation (Graham & Prescott, 2015).
Biomedical Research Developments : Advancements in the 3Rs, which include substances like this compound, have been instrumental in global biomedical research, leading to new models, tools, and approaches with reduced reliance on animal use, improved animal welfare, and enhanced scientific value (Medina et al., 2015).
Radioimmunoassay Applications : this compound-related compounds have been used in radioimmunoassays for simultaneous measurement of hormones, demonstrating their utility in clinical determinations and research applications (Mitsuma et al., 1972).
Animal Experimentation and Ethical Implementation : The ethical and scientific considerations in animal experimentation, where compounds like this compound might be used, emphasize the need for humane experimental techniques and the adoption of the 3Rs principle (Lewis, 2019).
Expanding the 3Rs Principles : The expansion of the 3Rs in research, including the use of this compound, is crucial for improving medical research, transparency, and reporting of animal experiments (Aske & Waugh, 2017).
Properties
IUPAC Name |
(2S)-2-amino-3-anilinopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)6-11-7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZOBKHLQBRIJP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932636 | |
Record name | 3-Anilinoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145545-23-9 | |
Record name | 3-(Phenylamino)alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145545239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Anilinoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-AMINO-3-(PHENYLAMINO)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD4JN22JPS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-anilinoalanine in relation to eosinophilia-myalgia syndrome (EMS)?
A1: this compound was identified as a contaminant (labeled UV-5) in specific L-tryptophan samples associated with an EMS outbreak []. While the exact cause of EMS remains unclear, the presence of contaminants like this compound in these L-tryptophan samples highlights the importance of contaminant identification and control in pharmaceutical manufacturing.
Q2: How was the structure of this compound determined?
A2: Researchers isolated this compound (UV-5) from the implicated L-tryptophan samples. Using spectroscopic analyses, they determined its structure. The compound was found to be optically active. By comparing the specific rotation with a synthesized sample of 3-anilino-L-alanine, they confirmed that the alanine portion of the molecule possessed L-stereochemistry [].
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